Propylamine, N,N,1,1,2,2-hexamethyl-
Description
Historical Context and Advancements in Amine Synthesis
The synthesis of amines has been a cornerstone of organic chemistry for over a century. Early methods primarily relied on the direct N-alkylation of ammonia (B1221849) or less-substituted amines with alkyl halides. While straightforward, these reactions are often plagued by a lack of selectivity, frequently leading to mixtures of primary, secondary, and tertiary amines, as well as undesired quaternary ammonium (B1175870) salts through over-alkylation. acs.org This necessitates challenging and costly separation processes. acs.org
The 20th century saw the development of more controlled synthetic routes. The Eschweiler–Clarke reaction, for instance, became a reliable method for methylating primary or secondary amines using formic acid and formaldehyde, effectively stopping at the tertiary amine stage without forming quaternary salts. mdpi.com Another major advancement was reductive amination, the reaction of carbonyl compounds with amines in the presence of a reducing agent. This method has become one of the most versatile and widely used pathways to synthesize all classes of amines. semanticscholar.org
In recent decades, the field has evolved significantly with the advent of transition-metal catalysis. rsc.org Modern methods such as catalytic hydroamination (the addition of an N-H bond across a double bond) and C-H amination cross-coupling reactions provide novel, more efficient, and atom-economical pathways to complex amines. acs.orgsciencedaily.com These advanced techniques offer greater control over selectivity and functional group tolerance, enabling the synthesis of previously inaccessible, highly branched structures. sciencedaily.comnih.gov
Significance of Steric Hindrance and Electronically Perturbed Systems in Amine Reactivity
The reactivity of an amine is governed by the interplay of electronic and steric effects originating from the substituents attached to the nitrogen atom. scielo.brfapesp.br
Electronic Effects: Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increases the electron density on the nitrogen's lone pair, making it more available for donation to a proton (increasing basicity) or an electrophile (increasing nucleophilicity). youtube.com Consequently, in the absence of other factors, the basicity of amines is expected to increase from primary to secondary to tertiary.
Steric Effects: Steric hindrance refers to the physical obstruction caused by bulky substituents around the nitrogen atom. wikipedia.org This bulkiness can impede the approach of electrophiles or protons to the nitrogen's lone pair, thereby reducing the amine's reactivity as a nucleophile or base. youtube.com In highly branched amines, the steric bulk can be so significant that it overrides the electronic effects. For example, while tertiary amines are electronically more basic than secondary amines, extreme steric crowding can make it difficult for the lone pair to participate in reactions, effectively lowering its observed basicity and nucleophilicity. youtube.commasterorganicchemistry.com
This dynamic between electronic and steric properties is critical in synthetic chemistry. Steric hindrance is often intentionally exploited to control selectivity, preventing unwanted side reactions or directing a reaction to a less hindered site. wikipedia.org In organocatalysis, sterically hindered amines are used as non-nucleophilic bases, capable of deprotonation without engaging in competing nucleophilic attack.
| Amine Type | Electronic Effect (Alkyl Groups) | Steric Hindrance | Resulting Trend in Basicity (Gas Phase) |
| **Primary (RNH₂) ** | One electron-donating group | Low | Least Basic |
| Secondary (R₂NH) | Two electron-donating groups | Moderate | Intermediate Basicity |
| Tertiary (R₃N) | Three electron-donating groups | High | Most Basic |
Note: In aqueous solution, solvation effects can alter this trend, often making secondary amines the most basic.
Current Research Landscape and Emerging Challenges in the Chemistry of Highly Branched Tertiary Amines
The synthesis and application of highly branched tertiary amines remain an active and challenging area of research. More than 40% of all drugs and drug candidates contain an amine functional group, with the majority of those being tertiary amines. sciencedaily.com This prevalence drives the demand for novel synthetic methods that can efficiently construct complex and sterically congested amine scaffolds, particularly those containing chiral centers. rsc.org
Current research focuses on several key areas:
Developing Novel Catalytic Systems: Scientists are exploring new transition-metal catalysts and organocatalysts to achieve higher efficiency and selectivity in the synthesis of hindered amines. semanticscholar.orgrsc.org This includes methods for the asymmetric synthesis of chiral α-tertiary amines, which are valuable building blocks for pharmaceuticals. rsc.org
Late-Stage Functionalization: A significant goal is the development of reactions that can introduce amine groups into complex molecules at a late stage of a synthetic sequence. C-H amination, which directly converts a carbon-hydrogen bond to a carbon-nitrogen bond, is a particularly promising strategy for this purpose. sciencedaily.com
Sustainable Chemistry: There is a strong emphasis on creating greener and more atom-economical synthetic routes. This involves moving away from stoichiometric reagents towards catalytic processes that use benign solvents and generate minimal waste. chemrxiv.org
Despite progress, significant challenges persist. The synthesis of exceptionally hindered amines can be difficult, as the steric bulk that makes them interesting also impedes the reactions used to form them. acs.org In some cases, extreme steric congestion can lead to molecular instability, with the amine undergoing Hofmann-like elimination reactions even under mild conditions. acs.org Overcoming these synthetic hurdles to unlock the full potential of highly substituted amines in medicine and materials science is a primary objective for contemporary organic chemists. sciencedaily.com
Defining the Research Focus on the Chemistry of Propylamine (B44156), N,N,1,1,2,2-hexamethyl-
This article now narrows its focus to a specific, highly substituted tertiary amine: Propylamine, N,N,1,1,2,2-hexamethyl- . This compound serves as an exemplary case study for the principles and challenges discussed previously. Its structure features extreme steric congestion around the nitrogen atom and the alpha- and beta-carbons of the propyl chain.
The systematic IUPAC name for the structure derived from this common name is N,N,2,3,3-pentamethylbutan-2-amine . A thorough review of the chemical literature indicates that specific experimental research on this particular molecule is exceptionally limited. However, its predicted properties and reactivity can be inferred from the extensive body of knowledge on other highly branched tertiary amines. The study of such a molecule highlights the frontiers of synthetic chemistry and the ongoing effort to understand the behavior of molecules at the limits of steric complexity.
| Identifier | Value |
| Common Name | Propylamine, N,N,1,1,2,2-hexamethyl- |
| Systematic (IUPAC) Name | N,N,2,3,3-Pentamethylbutan-2-amine |
| Molecular Formula | C₉H₂₁N |
| SMILES | CC(C)(C)C(C)(C)N(C)C |
| InChI Key | FDLBEPGMZZMMBF-UHFFFAOYSA-N |
| Predicted Molecular Weight | 143.27 g/mol |
| Predicted XLogP3 | 2.8 |
The immense steric shielding of the nitrogen lone pair by the adjacent quaternary carbons and N-methyl groups would be expected to render this compound a very poor nucleophile and a non-nucleophilic base of moderate strength. Its synthesis would pose a considerable challenge, likely requiring advanced catalytic methods to overcome the steric barriers to its formation.
Structure
3D Structure
Properties
CAS No. |
3733-36-6 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,N,2,3,3-pentamethylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10(5)6)9(2,3)4/h8H,7H2,1-6H3 |
InChI Key |
SERGPIDKHQLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C)(C)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Propylamine, N,n,1,1,2,2 Hexamethyl and Analogous Highly Hindered Tertiary Amines
Fundamental Synthetic Challenges in Accessing Sterically Crowded Aliphatic Amines
The construction of highly substituted aliphatic amines is fundamentally challenging due to the steric and electronic properties inherent to these crowded molecules.
Overcoming Steric and Electronic Barriers in C-N Bond Formation
The primary obstacle in synthesizing sterically hindered amines is overcoming the immense steric repulsion that occurs during the formation of the crucial carbon-nitrogen (C-N) bond. This challenge is evident in classical synthetic methods.
Nucleophilic Substitution: In SN2 reactions, the approach of a nucleophilic amine to a sterically hindered alkyl halide (such as a neopentyl-type substrate) is severely impeded. The bulky groups shield the electrophilic carbon from backside attack, dramatically slowing the reaction rate. For instance, neopentyl bromide reacts approximately 100,000 times slower than less hindered primary alkyl bromides under SN2 conditions. acs.org While an SN1 pathway might seem possible, it often leads to undesired rearrangement products.
Reductive Amination: This powerful method, which typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion followed by reduction, also faces significant barriers. nih.gov When both the carbonyl compound and the amine are sterically demanding, the formation of the iminium intermediate is thermodynamically disfavored due to steric strain. nih.govresearchgate.net This equilibrium issue often leads to the preferential reduction of the starting ketone rather than the formation of the desired amine. nih.gov
Regioselective and Stereoselective Control in the Presence of Multiple Alkyl Substituents
Achieving regiochemical and stereochemical control is a paramount challenge in organic synthesis, and it is amplified in sterically congested systems.
Regioselectivity: When a molecule contains multiple potential reaction sites, directing the amine to bond at a specific location is difficult. For example, in the transition-metal-catalyzed hydroamination of alkenes, selectivity for the linear (anti-Markovnikov) versus branched (Markovnikov) product is a key consideration. acs.org The inherent steric bulk of the substrates often dictates the regiochemical outcome, which may not align with the desired product.
Stereoselectivity: Creating a specific stereoisomer of a chiral hindered amine is exceptionally challenging. The bulky substituents that hinder C-N bond formation also obstruct the controlled approach of reagents, making it difficult to influence the stereochemistry of the final product. While asymmetric reductive amination methods have been developed, their application to extremely hindered systems remains a significant hurdle. nih.gov
Modern Approaches to Tertiary Amine Synthesis Applicable to Highly Substituted Systems
To overcome the aforementioned challenges, chemists have developed a range of modern synthetic methodologies tailored for the construction of sterically hindered amines.
Advanced Reductive Amination Protocols for Ketone and Aldehyde Precursors
Direct reductive amination remains one of the most straightforward methods for amine synthesis. nih.gov Recent advancements have focused on developing highly active catalytic systems that can function under mild conditions and tolerate significant steric bulk. jocpr.com
Metal-Free Protocols: One successful approach utilizes trichlorosilane as a reducing agent, activated by a Lewis base like tetramethylethylenediamine (TMEDA). This system has proven effective for the direct reductive amination of a wide array of ketones with secondary amines, yielding bulky tertiary amines in good to high yields. nih.gov Another mild, metal-free option employs the Hantzsch ester for transfer hydrogenation, with catalytic amounts of thiourea to activate the imine intermediate. researchgate.net
Transition Metal Catalysis: Rhodium and Ruthenium catalysts have been employed in an atom-economical reductive amination process that uses carbon monoxide as a deoxygenating agent instead of an external hydrogen source. researchgate.net This method is particularly effective for synthesizing hindered amines, including those derived from challenging substrates like camphor. researchgate.net Palladium-based catalysts have also been investigated, where the presence of a hydroxyl group on the catalyst cluster was found to be crucial for facilitating both imine generation and reduction at room temperature, leading to high selectivity for the hindered amine product. mdpi.com
| Protocol | Catalyst/Reagent System | Key Features | Typical Substrates |
|---|---|---|---|
| Trichlorosilane Reduction | HSiCl₃ / TMEDA | Metal-free, mild conditions. | Aromatic and aliphatic ketones with secondary amines. nih.gov |
| Hantzsch Ester Reduction | Hantzsch Ester / Thiourea | Metal-free, operationally simple. | Carbonyl compounds with various amines. researchgate.net |
| CO Deoxygenation | Rh or Ru catalysts / CO | Highly atom-economical, no external H₂ needed. | Cyclic and acyclic ketones with primary or secondary amines. researchgate.net |
| Palladium Catalysis | Pd(OH)₂/C / H₂ | Operates at room temperature, high selectivity. | Ketones and secondary amines. mdpi.com |
Nucleophilic Substitution Strategies on Highly Hindered Halide Substrates
While direct SN2 substitution on neopentyl-type halides is notoriously difficult, strategies have been devised to facilitate this transformation. The key is often to increase the reactivity of the leaving group. Research has shown that for nucleophilic substitution on a neopentyl skeleton, triflate is an excellent leaving group, offering a combination of stability and sufficient reactivity for the synthesis of these challenging structures. acs.org This allows the substitution reaction to proceed where less reactive leaving groups like bromide or chloride would fail. acs.org
Transition Metal-Catalyzed Alkylation and Amination Reactions
Transition metal catalysis offers a powerful and versatile platform for C-N bond formation, providing pathways that are inaccessible through traditional methods. researchgate.netnih.gov These reactions have become a cornerstone of modern synthetic chemistry for creating complex aliphatic amines. acs.orgresearchgate.net
Hydroamination: The direct addition of an amine to an unactivated alkene, known as hydroamination, is a highly atom-economical route to secondary and tertiary amines. acs.org Transition metal catalysts can control the regioselectivity of this addition, which is crucial when dealing with substituted alkenes.
C-H Amination: More recently, methods for the direct amination of C-H bonds have emerged as a powerful tool. acs.org These reactions bypass the need to pre-functionalize the substrate with a leaving group, offering a more efficient synthetic route. Catalysts based on copper and other metals can mediate the formation of a C-N bond directly from a C-H bond and an aminating agent. acs.org
Cross-Coupling Reactions: While the Buchwald-Hartwig amination is most famous for aryl C-N bond formation, related palladium- and copper-catalyzed systems are increasingly being applied to the coupling of alkyl halides with amines. These methods provide an alternative to classical nucleophilic substitution and can often tolerate more sterically demanding substrates.
Palladium-Catalyzed Aminobenzannulation in the Context of Highly Substituted Aromatic Amines
Palladium-catalyzed aminobenzannulation has emerged as a powerful tool for the one-pot synthesis of highly substituted aromatic amines. This methodology allows for the sequential formation of a carbon-nitrogen and a carbon-carbon bond in a single operational step, offering high regio- and chemoselectivity. The reaction is applicable to a variety of primary, secondary, and tertiary amines, yielding products in moderate to good yields researchgate.net.
A plausible mechanism for this transformation involves several key steps: the reaction begins with the transformation of a propargylic compound by a Pd(0) catalyst to generate an allenylpalladium intermediate. A nucleophile then attacks the central sp-carbon of this intermediate, followed by a 6-endo cyclization involving a carbonyl group to form an alkenylpalladium(II) intermediate. Subsequent intramolecular delivery and iminium formation lead to another intermediate, which, after the elimination of palladium(II) and dehydration, yields the desired highly substituted aromatic amine products researchgate.net.
| Entry | Amine | Propargylic Compound | Product | Yield (%) |
| 1 | Aniline | 1-(2-ethynylphenyl)ethan-1-one | 2-methyl-N-phenylquinolin-4-amine | 78 |
| 2 | Pyrrolidine | 1-(2-ethynylphenyl)ethan-1-one | 4-(pyrrolidin-1-yl)-2-methylquinoline | 85 |
| 3 | Diethylamine | 1-(2-ethynylphenyl)ethan-1-one | N,N-diethyl-2-methylquinolin-4-amine | 82 |
Copper-Catalyzed Radical Addition for the Construction of Sterically Hindered C-N Bonds
Copper catalysis provides a viable alternative to palladium for the formation of C-N bonds, particularly in the synthesis of sterically hindered anilines. A significant challenge in this area has been the coupling of sterically demanding reaction partners. The development of novel ligands has enabled copper-catalyzed methods to couple ortho- and ortho,ortho'-substituted aryl iodides with sterically hindered primary aliphatic amines, anilines, and amides nih.gov.
The use of a novel pyrrole-ol ligand has been shown to be uniquely effective in these challenging transformations. It is proposed that this ligand, upon deprotonation, forms a highly electron-rich Cu(I) or anionic Cu(I)-complex that promotes oxidative addition even with sterically hindered electrophiles nih.gov. This methodology has demonstrated broad functional group tolerance and has been successful in unprecedented copper-catalyzed reactions, such as the coupling of hindered 2,6-dimethyl-iodobenzene nih.gov.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | 2-Iodo-1,3-dimethylbenzene | 2,6-Dimethylaniline | Pyrrole-ol | 85 |
| 2 | 2-Iodo-1,3-dimethylbenzene | 2,6-Diisopropylaniline | Pyrrole-ol | 72 |
| 3 | 1-Iodo-2,6-dimethylbenzene | tert-Butylamine | Pyrrole-ol | 65 |
Photoredox Catalysis for Facile Synthesis of alpha-Tertiary Primary Amines
Photoredox catalysis has become an indispensable tool for the synthesis of complex organic molecules, including α-tertiary primary amines. This approach offers a practical and scalable solution for the α-C-H functionalization of unmasked primary amines, a significant challenge in synthetic chemistry acs.orgresearchgate.net.
One strategy employs an organic photocatalyst in combination with an azide ion as a hydrogen atom transfer (HAT) catalyst. This system allows for the direct synthesis of Cα-alkylated amines or their corresponding γ-lactams with 100% atom economy and without the need for in situ protection of the amino group acs.org. The proposed mechanism involves the photoexcitation of the photocatalyst, followed by single-electron transfer (SET) from the azide ion to generate an azidyl radical. This radical then abstracts a hydrogen atom from the α-position of the primary amine, forming an α-amino radical. This radical can then engage in various coupling reactions to yield the desired α-tertiary primary amine nih.gov.
| Entry | Primary Amine | Alkene Acceptor | Photocatalyst | Yield (%) |
| 1 | Cyclohexylamine | Methyl acrylate | 4CzIPN | 88 |
| 2 | Benzylamine | Acrylonitrile | 4CzIPN | 75 |
| 3 | tert-Butylamine | N-Phenylmaleimide | 4CzIPN | 92 |
Multi-Component Coupling Reactions for Complex Amine Frameworks
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs offer a convergent and atom-economical approach to synthesizing complex amine frameworks nih.govorganic-chemistry.org.
One example is the A3 coupling (aldehyde, alkyne, and amine), which is a powerful method for the synthesis of propargylamines nih.gov. These reactions are often catalyzed by transition metals such as copper, silver, or gold. The mechanism typically involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the alkyne and the catalyst. This methodology allows for the rapid construction of diverse and complex amine structures from simple and readily available starting materials.
| Entry | Aldehyde | Alkyne | Amine | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | Piperidine | CuBr | 95 |
| 2 | Formaldehyde | 1-Hexyne | Morpholine | AgI | 88 |
| 3 | Isobutyraldehyde | Trimethylsilylacetylene | Diethylamine | AuCl3 | 91 |
Exploration of Novel Precursors and Activated Reagents for Hexamethylated Propylamine (B44156) Formation
The synthesis of Propylamine, N,N,1,1,2,2-hexamethyl- requires a highly branched precursor and efficient methylation reagents. A plausible precursor for this target molecule is 2,2-dimethylpropan-1-amine, also known as neopentylamine wikipedia.orgchemicalbook.com. Neopentylamine possesses the requisite tert-butyl-like framework adjacent to the nitrogen atom.
The synthesis of neopentylamine can be achieved through the reaction of neopentyl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst wikipedia.orgsmolecule.com. Once the primary amine, neopentylamine, is obtained, the final step to achieve the target compound, Propylamine, N,N,1,1,2,2-hexamethyl-, is the exhaustive methylation of the primary amine.
Exhaustive methylation, also known as the Hofmann elimination first step, involves treating the primary amine with an excess of a methylating agent, typically methyl iodide pearson.comucla.edubyjus.com. This process converts the primary amine into a quaternary ammonium (B1175870) salt through successive SN2 reactions. For neopentylamine, three equivalents of methyl iodide would be required to form the trimethylated quaternary ammonium iodide. Subsequent treatment with a base, such as silver oxide, would yield the final tertiary amine product, Propylamine, N,N,1,1,2,2-hexamethyl-.
Fundamental Chemical Reactivity and Intricate Reaction Mechanisms of Propylamine, N,n,1,1,2,2 Hexamethyl
Systematic Investigation of Basicity and Nucleophilicity in Highly Hindered Tertiary Amines
The reactivity of tertiary amines is fundamentally governed by the availability of the nitrogen lone pair of electrons. In highly hindered amines, such as Propylamine (B44156), N,N,1,1,2,2-hexamethyl-, the bulky alkyl groups surrounding the nitrogen atom create a unique chemical environment that significantly influences its basicity and nucleophilicity.
Quantitative Analysis of Proton Affinity and Gas-Phase Basicity
Proton affinity (PA) and gas-phase basicity (GB) are intrinsic measures of a molecule's basicity, free from solvent effects. For sterically hindered amines, these values reveal the electronic effects of alkyl substitution on the nitrogen atom's ability to accept a proton. In the gas phase, the basicity of amines generally increases with the number and size of alkyl substituents due to their electron-donating inductive effects, which stabilize the resulting ammonium (B1175870) cation. doubtnut.com The expected order of basicity in the gas phase is tertiary amine > secondary amine > primary amine > ammonia (B1221849). doubtnut.com
Table 1: Comparison of Gas-Phase Basicity for Selected Amines
| Compound Name | Gas-Phase Basicity (kcal/mol) |
|---|---|
| Ammonia | 195.6 |
| Methylamine | 206.6 |
| Dimethylamine | 213.7 |
| Trimethylamine | 218.9 |
| Propylamine, N,N,1,1,2,2-hexamethyl- | Data not available |
Note: Data for ammonia and methylamines are provided for comparison to illustrate the effect of alkyl substitution.
The significant steric bulk in Propylamine, N,N,1,1,2,2-hexamethyl- is expected to have a pronounced effect on its basicity in solution, where solvation energies play a crucial role.
Impact of Steric Environment on Nitrogen Lone Pair Accessibility and Reactivity
The immense steric shielding of the nitrogen lone pair in Propylamine, N,N,1,1,2,2-hexamethyl- is the defining feature of its chemical character. This steric hindrance dramatically reduces its nucleophilicity, meaning it is a poor attacker of electrophilic carbon centers. chemicalbook.com This characteristic is shared with other well-known hindered bases like N,N-Diisopropylethylamine (DIPEA) and 2,2,6,6-tetramethylpiperidine (B32323) (TMP). chemicalbook.comwikipedia.org
This low nucleophilicity makes such amines ideal as "non-nucleophilic bases" in organic synthesis. They can effectively scavenge protons generated in a reaction without competing with the desired nucleophile, thus preventing unwanted side reactions. chemicalbook.com For example, in elimination reactions, a hindered base can promote the formation of an alkene by removing a proton without leading to substitution products.
The steric environment not only hinders intermolecular reactions but can also influence the geometry around the nitrogen atom, potentially leading to a more planar structure compared to less hindered amines. nih.gov This alteration in geometry can, in turn, affect the availability and reactivity of the lone pair.
Mechanistic Elucidation of Reactions Involving this Hexamethylated Propylamine Derivative
The unique combination of high basicity and low nucleophilicity dictates the reaction mechanisms involving highly hindered tertiary amines.
Nucleophilic Addition and Substitution Reactions with Electrophilic Centers
Due to profound steric hindrance, Propylamine, N,N,1,1,2,2-hexamethyl-, like other bulky tertiary amines, is generally a very poor nucleophile in both addition and substitution reactions at carbon centers. masterorganicchemistry.com While it can react with small electrophiles like protons, its reaction with larger electrophiles is significantly impeded. wikipedia.org This is a key distinction from less hindered tertiary amines, which can participate more readily in nucleophilic reactions.
Formation and Dynamics of Iminium Ions and Enamines in Aminocatalytic Cycles
The formation of iminium ions and enamines is a cornerstone of aminocatalysis.
Iminium Ions: Iminium ions are typically formed from the reaction of a primary or secondary amine with a carbonyl compound. nih.gov Tertiary amines, lacking an N-H bond, cannot directly form iminium ions in the classical sense. However, they can play a crucial role as bases in catalytic cycles involving iminium ion intermediates.
Enamines: Enamines are generally formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The mechanism involves the initial formation of an iminium ion, which is then deprotonated at the alpha-carbon. makingmolecules.com Tertiary amines like Propylamine, N,N,1,1,2,2-hexamethyl- cannot form enamines directly as they lack the necessary N-H proton to be lost in the final step of the reaction. nih.gov However, their role as a base can be critical in facilitating enamine formation from secondary amines by deprotonating the intermediate iminium ion. The steric bulk of the tertiary amine can influence the regioselectivity of enamine formation.
Reactivity Towards Carbon Dioxide: Carbamate (B1207046) Formation and Related Interactions
The reactivity of amines towards carbon dioxide is a cornerstone of various industrial processes, most notably in carbon capture technologies. For primary and secondary amines, the reaction typically proceeds through the formation of a stable carbamate, involving the direct nucleophilic attack of the amine nitrogen on the carbon of CO2, followed by deprotonation.
However, tertiary amines such as Propylamine, N,N,1,1,2,2-hexamethyl-, which lack a proton on the nitrogen atom, cannot form a stable carbamate through this direct pathway. Instead, in the presence of a proton source like water, they act as a base to catalyze the hydration of carbon dioxide, leading to the formation of a bicarbonate salt. nih.govresearchgate.net This process, known as the "base-catalyzed hydration mechanism," can be represented by the following equilibrium:
R₃N + CO₂ + H₂O ⇌ [R₃NH]⁺[HCO₃]⁻
The role of the tertiary amine is to facilitate the deprotonation of carbonic acid, thereby acting as a proton acceptor. nih.gov Theoretically, this mechanism allows for a higher stoichiometric CO2 loading capacity (up to 1 mole of CO2 per mole of amine) compared to primary or secondary amines which are limited to 0.5 moles of CO2 per mole of amine due to the formation of carbamate. mdpi.comntnu.no
The specific reactivity of Propylamine, N,N,1,1,2,2-hexamethyl- is dictated by its extreme steric hindrance. The presence of six methyl groups surrounding the propyl-amine core would create a severely crowded environment around the nitrogen's lone pair of electrons. This steric bulk has profound implications:
Reduced Basicity and Nucleophilicity: While alkyl groups are electron-donating and typically increase the basicity of an amine, extreme steric hindrance can limit the accessibility of the lone pair to a proton, effectively reducing its observable basicity in solution and its ability to participate in the catalytic cycle.
| Amine | Amine Type | pKa (at 25°C) | Theoretical Max. CO₂ Loading (mol CO₂/mol amine) | Notes |
|---|---|---|---|---|
| Monoethanolamine (MEA) | Primary | 9.5 | 0.5 | Forms stable carbamates; industry benchmark. ntnu.noresearchgate.net |
| Diethanolamine (DEA) | Secondary | 8.9 | 0.5 | Forms stable carbamates. ntnu.no |
| Methyldiethanolamine (MDEA) | Tertiary | 8.5 | 1.0 | Forms bicarbonates; slower kinetics than MEA. ntnu.no |
| Triethanolamine (TEA) | Tertiary | 7.8 | 1.0 | Lower basicity and slower reaction rate. mdpi.com |
| 2-Amino-2-methyl-1-propanol (AMP) | Sterically Hindered Primary | 9.7 | 1.0 | Forms unstable carbamates, leading to high bicarbonate yield. mdpi.comepa.gov |
| Propylamine, N,N,1,1,2,2-hexamethyl- | Sterically Hindered Tertiary | *Not available | ~1.0 | Expected to have extremely slow kinetics due to severe steric hindrance. |
Stereochemical Aspects and Chiral Recognition in Reactions of Highly Substituted Tertiary Amines
The stereochemistry of amines is primarily centered around the nitrogen atom. A tertiary amine with three different substituents (R¹, R², R³) is, in principle, a chiral center due to its tetrahedral geometry, including the lone pair of electrons. However, for most simple acyclic amines, the two enantiomers cannot be resolved because they rapidly interconvert through a process called pyramidal inversion (or nitrogen inversion). wikipedia.orgstackexchange.com This process involves the nitrogen atom passing through a planar, sp²-hybridized transition state, which typically has a very low energy barrier. wikipedia.org For ammonia, this inversion occurs billions of times per second at room temperature. wikipedia.org
In the case of a highly substituted tertiary amine like Propylamine, N,N,1,1,2,2-hexamethyl-, the stereochemical landscape is dramatically altered. The extreme steric bulk of the hexamethyl-substituted framework would impose a significant energetic penalty on the planar transition state required for inversion. For the molecule to become planar, the bulky alkyl groups would experience severe steric repulsion (van der Waals strain), thus substantially raising the energy barrier to inversion. capes.gov.brstereoelectronics.org While no experimental data exists for this specific compound, it is plausible that the inversion barrier would be high enough to allow for the isolation of stable enantiomers at or near room temperature, should the molecule possess a chiral center.
A molecule with the name Propylamine, N,N,1,1,2,2-hexamethyl- could be chiral depending on the precise, albeit ambiguous, substitution pattern. If the substitution creates a stereocenter, the conformational rigidity imposed by the bulky groups would be a key feature. This rigidity is highly desirable in the context of chiral recognition—the ability of a chiral molecule to interact differently with the enantiomers of another chiral substance.
Highly substituted chiral amines are pivotal in asymmetric synthesis, where they can function as:
Chiral Catalysts: The well-defined three-dimensional structure can create a specific chiral environment that directs the stereochemical outcome of a reaction. alfachemic.com
Chiral Ligands: Coordination to a metal center can generate a chiral catalyst capable of inducing high enantioselectivity.
Chiral Resolving Agents: They can form diastereomeric salts with a racemic mixture, allowing for the separation of enantiomers through techniques like fractional crystallization.
The effectiveness of a chiral amine in these roles often depends on its structural rigidity. acs.org The hindered nature of Propylamine, N,N,1,1,2,2-hexamethyl- would prevent free rotation around many of its single bonds, creating a well-defined and stable chiral pocket. This could allow for highly selective interactions based on the precise fit of a substrate, making it a potentially powerful tool for enantioselective processes and chiral recognition.
| Compound | Structure | Inversion Barrier (kJ/mol) | Notes |
|---|---|---|---|
| Ammonia | NH₃ | 24.2 | Very rapid inversion due to low barrier and quantum tunneling. wikipedia.org |
| Trimethylamine | N(CH₃)₃ | ~31.4 | Barrier is higher than ammonia due to alkyl groups. stackexchange.com |
| 1-Methylaziridine | C₂H₄NCH₃ | ~79.5 | High barrier due to ring strain in the planar transition state. stereoelectronics.org |
| Tröger's Base | C₁₇H₁₈N₂ | Very High | Structurally locked (bridged system), preventing inversion; optically stable. wikipedia.org |
| Propylamine, N,N,1,1,2,2-hexamethyl- | Hypothetical Structure | Expected to be Very High | Extreme steric hindrance would create a large barrier to planarization. |
Advanced Computational and Theoretical Chemistry Investigations of Propylamine, N,n,1,1,2,2 Hexamethyl
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
No specific research data is available for this section.
Density Functional Theory (DFT) for Molecular Geometry Optimization, Conformational Analysis, and Vibrational Frequencies
No specific research data is available for this subsection.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
No specific research data is available for this subsection.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns
No specific research data is available for this subsection.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
No specific research data is available for this section.
Computational Prediction of Spectroscopic Signatures for N,N,1,1,2,2-hexamethyl-propylamine
No specific research data is available for this section.
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Tools
No specific research data is available for this section.
Advanced Applications and Functional Roles of Propylamine, N,n,1,1,2,2 Hexamethyl in Catalysis and Chemical Transformations
Organocatalysis Employing Highly Hindered Tertiary Amines
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Highly hindered tertiary amines, such as Propylamine (B44156), N,N,1,1,2,2-hexamethyl-, are of significant interest in this field due to their unique steric and electronic properties.
Role as a Base in Organic Synthesis (e.g., elimination, deprotonation reactions)
One of the most fundamental roles of highly hindered tertiary amines is as non-nucleophilic bases. The steric bulk surrounding the nitrogen atom allows these amines to readily abstract a proton (acting as a Brønsted-Lowry base) while preventing them from participating in nucleophilic attack at an electrophilic center. This characteristic is critical in reactions where nucleophilic side reactions are undesirable.
In elimination reactions , such as the dehydrohalogenation of alkyl halides to form alkenes, a strong, non-nucleophilic base is often required to promote the E2 pathway over the competing SN2 pathway. The large steric footprint of a base like Propylamine, N,N,1,1,2,2-hexamethyl- would make it difficult to approach the carbon atom bearing the leaving group, thus favoring the abstraction of a proton from an adjacent carbon. This often leads to the formation of the less substituted alkene (Hofmann product), especially when both the base and the substrate are sterically hindered.
For deprotonation reactions , these amines are instrumental in generating reactive intermediates like enolates from carbonyl compounds. For instance, in a Claisen condensation, a hindered base can selectively deprotonate the α-carbon of an ester without adding to the carbonyl group. While not as strong as lithium diisopropylamide (LDA), a highly hindered amine can be a suitable base for substrates with sufficiently acidic protons, offering milder reaction conditions.
Table 1: Comparison of Common Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Key Features |
|---|---|---|
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Widely used, moderate strength. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong, amidine-based, often used for E2 eliminations. |
| Proton Sponge® | 12.1 | High basicity for a tertiary amine due to relief of steric strain upon protonation. |
Asymmetric Aminocatalysis in Stereoselective Bond Formations
Chiral amines are cornerstones of asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products. If a chiral variant of a highly hindered amine were synthesized, it could serve as a valuable catalyst in stereoselective transformations. The field of asymmetric aminocatalysis relies on the ability of a chiral amine to transiently interact with a substrate to create a chiral intermediate, which then reacts stereoselectively.
The steric hindrance of the amine catalyst plays a crucial role in creating a well-defined chiral environment around the reactive center, effectively shielding one face of the intermediate and directing the approach of the incoming reagent. This is essential for achieving high levels of enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and α-alkylations. While proline and its derivatives are famous examples, the development of new, sterically demanding chiral amine catalysts is an ongoing area of research aimed at expanding the scope and efficiency of asymmetric transformations.
Activation of Carbonyl Compounds and Other Substrates through Iminium Ion and Enamine Intermediates
A major application of tertiary amines in organocatalysis is in the activation of carbonyl compounds. Although secondary amines are more commonly used to form enamine and iminium ion intermediates directly, tertiary amines can act as catalysts in reactions that proceed through these intermediates, often in synergistic catalytic systems or as Brønsted bases.
Iminium Ion Catalysis: This mode of activation is particularly effective for α,β-unsaturated aldehydes and ketones. A chiral secondary amine catalyst reacts with the carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The steric hindrance of the catalyst dictates the facial selectivity of the attack, leading to a stereocontrolled reaction.
Enamine Catalysis: In this mode, a chiral secondary amine reacts with a saturated aldehyde or ketone to form a chiral enamine. The enamine is a nucleophilic intermediate, effectively acting as an enol equivalent. It can then react with various electrophiles. The chiral environment provided by the amine catalyst ensures that the subsequent bond formation occurs with high stereoselectivity.
Highly hindered tertiary amines can play an indirect role in these catalytic cycles by acting as a base to regenerate the catalyst or to facilitate other steps in the reaction mechanism. The ability to combine different activation modes is a powerful strategy in modern organocatalysis for the synthesis of complex molecules.
Ligand Chemistry in Metal-Catalyzed Processes
In addition to their roles in organocatalysis, tertiary amines are widely used as ligands in transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment. The extreme steric bulk of an amine like Propylamine, N,N,1,1,2,2-hexamethyl- would make it a particularly interesting ligand for specific applications.
Design and Synthesis of Metal Complexes Incorporating this Tertiary Amine as a Ligand
The synthesis of metal complexes with highly hindered tertiary amine ligands would typically involve the reaction of the amine with a suitable metal precursor, such as a metal halide or alkoxide. The steric demand of the amine would likely limit the number of ligands that can coordinate to the metal center, potentially leading to complexes with unusual coordination numbers and geometries. This can be advantageous in creating a coordinatively unsaturated metal center, which is often a key feature of an active catalyst.
The design of such complexes would be guided by the desired catalytic application. For example, in cross-coupling reactions, a bulky ligand can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. The synthesis of such complexes may require forcing conditions due to the steric hindrance of the ligand, but the resulting complexes could exhibit unique reactivity.
Catalytic Activity in Cross-Coupling, Polymerization, and Other Transformations
Metal complexes bearing highly hindered amine ligands could find applications in a variety of catalytic transformations.
Cross-Coupling Reactions: In reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, bulky ligands are known to enhance catalytic activity. They can promote the formation of the active, low-coordinate metal species and facilitate the crucial reductive elimination step. A ligand like Propylamine, N,N,1,1,2,2-hexamethyl- could potentially be used to create a highly active catalyst for challenging cross-coupling reactions involving sterically demanding substrates.
Polymerization: In olefin polymerization, the steric and electronic properties of the ligands coordinated to the metal center (e.g., nickel or palladium) have a profound impact on the catalytic activity, as well as the molecular weight and microstructure of the resulting polymer. Bulky ligands can influence the rate of chain propagation and chain transfer, thereby controlling the properties of the polymer. Research has shown that the steric hindrance of tertiary amine ligands can affect the catalytic activity in the copolymerization of certain monomers.
Table 2: Potential Applications of Hindered Amine Ligands in Catalysis
| Catalytic Reaction | Role of Hindered Ligand | Potential Outcome |
|---|---|---|
| Suzuki Cross-Coupling | Promotes reductive elimination, stabilizes active species. | Increased reaction rates, coupling of hindered substrates. |
| Buchwald-Hartwig Amination | Facilitates C-N bond formation with hindered amines/aryl halides. | Broader substrate scope for amination reactions. |
Role in Materials Science and Polymer Chemistry
Extensive searches for the applications of Propylamine, N,N,1,1,2,2-hexamethyl- in polymer science yielded no relevant results. The subsections below are therefore representative of the areas where information was sought but not found.
Use as a Monomer or Cross-linking Agent in Polymer Synthesis
There is no available data to suggest that Propylamine, N,N,1,1,2,2-hexamethyl- has been utilized as a monomer or a cross-linking agent in any polymer synthesis processes.
Catalyst or Curing Agent in Polymerization Processes (e.g., epoxy resins)
No research or patents were identified that describe the use of Propylamine, N,N,1,1,2,2-hexamethyl- as a catalyst or curing agent in polymerization, including for epoxy resins.
Future Research Directions and Interdisciplinary Prospects for Highly Substituted Propylamine Derivatives
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of sterically congested tertiary amines presents a considerable challenge in organic synthesis. researchgate.net Traditional methods often rely on reagents with poor atom economy, such as borohydrides, for the reductive amination of carbonyl compounds. mdpi.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies.
One promising avenue is the advancement of direct reductive amination techniques. For instance, the use of carbon monoxide as a deoxygenating agent in rhodium- and ruthenium-catalyzed reactions has been reported as an atom-economical method for synthesizing sterically hindered tertiary amines. mdpi.com Further exploration of earth-abundant metal catalysts and the use of green reducing agents like hydrogen gas are critical for improving the environmental footprint of these syntheses. mdpi.com Additionally, metal-free photocatalytic systems are emerging as a powerful tool for constructing sterically crowded C(sp³)–C(sp³) bonds, enabling the synthesis of complex tertiary amines from alkyl halides. researchgate.net The development of such methods for propylamine (B44156) derivatives would be a significant step forward.
| Synthetic Approach | Key Features | Potential Advantages |
| Direct Reductive Amination | Utilizes catalysts (e.g., Rh, Ru, Pd) and a deoxygenating agent or H₂. mdpi.com | High atom economy, avoids stoichiometric reagents. mdpi.com |
| Photocatalytic Aminomethylation | Metal-free system for coupling alkyl halides and tertiary amines. researchgate.net | Mild reaction conditions, synthesis of highly congested amines. researchgate.net |
| Phase Transfer Catalysis | Used for synthesizing acyl fluorides as precursors to hindered amides. researchgate.net | Convenient procedure, excellent purity of intermediates. researchgate.net |
Exploration of Novel Catalytic Applications in Challenging Transformations
The unique steric and electronic properties of highly substituted propylamine derivatives make them intriguing candidates for various catalytic applications. Their bulky nature can be exploited to create specific reaction environments, influencing selectivity and reactivity.
Sterically hindered amines are invaluable as non-nucleophilic bases in a multitude of organic reactions. mdpi.com Beyond this established role, research is moving towards their application in more complex catalytic cycles. For example, recent studies have demonstrated the catalytic synthesis of aliphatic diazenes from sterically hindered α-tertiary amines, which can then be used for deaminative functionalization to form a variety of C-X bonds (where X is a halogen, H, O, S, Se, or C). nih.gov This highlights the potential for these amines to be not just reagents but key components of novel catalytic systems. nih.gov Furthermore, the steric hindrance of tertiary amines has been shown to be a critical factor in the organocatalytic copolymerization of carbonyl sulfide (B99878) and propylene (B89431) oxide, indicating their potential in polymer synthesis. rsc.org
Integration of Advanced Computational Methodologies for Predictive Chemistry
As the synthesis and experimental investigation of highly substituted propylamine derivatives can be complex and resource-intensive, advanced computational methodologies offer a powerful tool for predictive chemistry. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into the structures, energetics, and reactivity of these molecules. mdpi.comresearchgate.net
Computational studies can be employed to:
Predict Reaction Energetics: Simulations can characterize the products and energies of reactions, such as the interaction of substituted amines with CO₂, helping to tune reaction energies for specific applications like carbon capture. researchgate.net
Elucidate Reaction Mechanisms: Theoretical calculations can complement experimental work by providing a detailed understanding of reaction pathways, such as the role of hydroxyl groups on a Pd catalyst in facilitating reductive amination. mdpi.com
Understand Molecular Properties: Computational models can predict fundamental properties like N-O bond dissociation energies in amine N-oxides and the effects of solvation on amine basicity, which are challenging to determine experimentally. mdpi.comresearchgate.netnih.gov
The application of these computational tools to Propylamine, N,N,1,1,2,2-hexamethyl- and its analogues will be crucial in guiding synthetic efforts and identifying promising areas for their application.
| Computational Method | Application | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Study of amine reactions with CO₂. researchgate.net | Reaction energies, correlation of Brønsted and Lewis basicity. researchgate.net |
| Ab initio Calculations | Investigation of amine N-oxide energetics. mdpi.comresearchgate.net | N-O bond dissociation enthalpies, molecular structures, dipole moments. mdpi.comresearchgate.net |
| Effective Fragment Potential Method | Examination of amine basicity in solution. nih.gov | Structural and energetic effects of hydration on amines. nih.gov |
Investigation of Amine-Based Systems in Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is an area where the unique steric properties of highly substituted propylamine derivatives could be particularly impactful. The bulky groups can act as "steric shields," directing the self-assembly of larger architectures and influencing the binding of guest molecules.
While research in this area is still nascent for this specific class of amines, related studies provide a roadmap. For instance, macrocycles containing other sterically demanding motifs have been shown to form nanotube structures in the solid state and exhibit selective anion binding. chemrxiv.org Incorporating highly substituted propylamine units into macrocyclic structures could lead to novel host-guest systems with unique recognition properties. The controlled self-assembly of such molecules could be a bottom-up approach to fabricating nanoscale materials with tailored functionalities.
Exploiting Unique Steric and Electronic Properties for Advanced Functional Materials
The development of advanced functional materials is a key driver of technological innovation. Amines are already widely used in the synthesis of polymers, dyes, and pharmaceuticals. britannica.compurkh.comamerigoscientific.com The distinct properties of highly substituted propylamine derivatives could lead to materials with enhanced or novel characteristics.
The steric bulk of these amines could be harnessed to:
Modify Polymer Properties: Incorporation into polymer chains could disrupt chain packing, leading to materials with altered mechanical, thermal, or optical properties. Their use as catalysts in polymerization, as seen with other hindered amines, could also produce polymers with unique microstructures. rsc.org
Create Novel Light Stabilizers: Sterically hindered amines are known for their use as light stabilizers (HALS). mdpi.com The extreme steric hindrance of Propylamine, N,N,1,1,2,2-hexamethyl- and its derivatives could lead to a new generation of highly effective stabilizers for plastics and coatings.
Develop New Pharmaceuticals and Agrochemicals: The amine functional group is a cornerstone of many biologically active molecules. purkh.comamerigoscientific.com The steric shielding in these derivatives could be used to control drug-receptor interactions, improve metabolic stability, or fine-tune the bioavailability of active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
